The synthesis of Hemorphin-7 typically employs solid-phase peptide synthesis (SPPS), particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the systematic assembly of peptides by sequentially adding protected amino acids to a solid support .
Hemorphin-7 undergoes several biochemical reactions, primarily involving enzymatic degradation by peptidases such as angiotensin-converting enzyme and aminopeptidases. These reactions lead to shorter fragments that may retain some biological activity .
Hemorphin-7 primarily acts as an agonist at opioid receptors, particularly the mu-opioid receptor. It modulates neurotransmitter release and alters pain perception through its binding affinity to these receptors.
Hemorphin-7 has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3